molecular formula C14H19N3O5S B2888816 (4-(Furan-2-carbonyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone CAS No. 1428363-56-7

(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone

Cat. No. B2888816
CAS RN: 1428363-56-7
M. Wt: 341.38
InChI Key: ITXAQIFVGIUYLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a furan ring attached to a piperazine ring through a carbonyl group. Additionally, a methylsulfonyl azetidine ring is attached to the piperazine ring through a methanone group .

Scientific Research Applications

Antimicrobial Agents

This compound has been studied for its potential use as an antimicrobial agent. Derivatives of fluoroquinolone, which share a similar structure, have shown promising results in inhibiting bacterial pathogens commonly found in hospital environments . This suggests that our compound could be modified to enhance its antimicrobial potency and efficacy against resistant strains.

Anti-Tubercular Activity

Compounds with structural similarities have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis . This indicates that our compound could be explored for its efficacy in treating tuberculosis, especially in creating new drugs to combat drug-resistant strains of the bacteria.

HIV-1 Inhibition

Indole derivatives, which are structurally related to our compound, have been evaluated as HIV-1 inhibitors . This points towards the potential of this compound to be developed into a treatment option for HIV-1, possibly improving the efficacy of existing treatments or reducing their side effects.

Pharmacological Research

The indole nucleus, found in compounds related to the one , is known for its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This broad spectrum of activity provides a strong foundation for the compound to be used in pharmacological research, leading to the development of new therapeutic agents.

Chemical Research and Synthesis

The compound is available for purchase from chemical suppliers, indicating its use in chemical research and synthesis . Researchers can utilize it as a building block for synthesizing more complex molecules or studying its reactions with other chemical entities.

Biological Potential Exploration

Given the diverse biological activities of related indole derivatives, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities , there is significant potential for this compound to be used in exploring new biological applications. It could serve as a key molecule in the discovery of new drugs with improved therapeutic profiles.

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-23(20,21)17-9-11(10-17)13(18)15-4-6-16(7-5-15)14(19)12-3-2-8-22-12/h2-3,8,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAQIFVGIUYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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